2-(Thiophen-2-yl)thiazole-4-carboxylic acid
Overview
Description
The compound "2-(Thiophen-2-yl)thiazole-4-carboxylic acid" is a thiazole derivative, which is a class of compounds that often exhibit complex biological properties and are important in medicinal chemistry. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen in the ring. The presence of the thiophene and carboxylic acid groups suggests potential for diverse chemical reactivity and biological activity.
Synthesis Analysis
The synthesis of thiazole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 2-amino-1,3-thiazole-4-carboxylic acid derivatives involves the design and execution of a series of reactions confirmed by analytical techniques such as melting points, IR, NMR, and mass spectrometry or elemental analysis . Similarly, the synthesis of 2-(5-phenylthiazol-4-yl)benzoic acids involves a four-step process starting from commercially available precursors, with the formation of thiazole esters and subsequent hydrolysis to yield the target benzoic acids .
Molecular Structure Analysis
The molecular structure of thiazole derivatives can be elucidated using techniques such as NMR, IR, and X-ray diffraction. For example, the crystal structure of a related compound, (2RS,4R)-2-(2-hydroxy-3-methoxyphenyl)thiazolidine-4-carboxylic acid, was determined using X-ray diffraction, revealing the existence of the compound as a zwitterion in the solid state . The molecular structure is crucial for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions, including ring opening, cyclization, and nucleophilic substitution. For instance, 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole can undergo ring opening to produce a thioketene intermediate, which can further react with nucleophiles to form esters or amides . Additionally, the reactivity of thiazole derivatives towards nucleophiles can lead to the synthesis of heterocyclic analogs, as demonstrated by the formation of N-substituted indole-2-thiols .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of functional groups like carboxylic acid can affect the compound's acidity and its ability to form hydrogen bonds, impacting its solubility and crystallization behavior. The supramolecular complexes of α-thiophene carboxylic acid, for example, exhibit specific crystal structures and thermal stability properties . These properties are essential for the practical application of thiazole derivatives in pharmaceuticals and materials science.
properties
IUPAC Name |
2-thiophen-2-yl-1,3-thiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S2/c10-8(11)5-4-13-7(9-5)6-2-1-3-12-6/h1-4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKCNTGJZXHKFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=CS2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379984 | |
Record name | 2-(Thiophen-2-yl)-1,3-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>31.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24833625 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(Thiophen-2-yl)thiazole-4-carboxylic acid | |
CAS RN |
24044-07-3 | |
Record name | 2-(Thiophen-2-yl)-1,3-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(thiophen-2-yl)-1,3-thiazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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